N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a 5,7-dimethylbenzothiazole moiety linked to a 3-(dimethylamino)propyl group and a 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl) substituent (Figure 1). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies. Benzothiazoles are known for their bioactivity in kinase inhibition and antimicrobial applications, while the sulfonyl group and tetrahydroquinoline scaffold may contribute to target binding and metabolic stability .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O3S2.ClH/c1-21-19-22(2)28-26(20-21)31-30(38-28)33(17-8-16-32(3)4)29(35)24-12-14-25(15-13-24)39(36,37)34-18-7-10-23-9-5-6-11-27(23)34;/h5-6,9,11-15,19-20H,7-8,10,16-18H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVONOYISRTCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as an antitumor agent . Research has shown that derivatives of benzothiazole can inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that similar compounds showed cytotoxic effects against several cancer cell lines, indicating that this compound may share similar properties .
| Application | Mechanism | Targeted Cancer Types | Reference |
|---|---|---|---|
| Antitumor Agent | Apoptosis induction | Breast, Lung, Colon | |
| Antimicrobial Activity | Inhibition of bacterial growth | Staphylococcus aureus |
Antimicrobial Properties
The benzothiazole scaffold is recognized for its antimicrobial activity . Studies have reported that compounds containing this moiety can effectively inhibit the growth of various bacterial strains. The compound's structure suggests it could act against resistant strains due to the unique interaction with microbial enzymes .
Neurological Disorders
Research indicates that compounds similar to this one may possess neuroprotective effects. The dimethylamino group is often associated with enhanced blood-brain barrier permeability, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
| Application | Potential Effects | Targeted Conditions | Reference |
|---|---|---|---|
| Neuroprotective Agent | Protection against oxidative stress | Alzheimer’s, Parkinson’s |
Case Study 1: Antitumor Activity
A recent study investigated the antitumor effects of a structurally related compound in vitro and in vivo. The results indicated a significant reduction in tumor size in animal models treated with the compound over a period of four weeks. The mechanism was attributed to apoptosis via activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of benzothiazole derivatives against multi-drug resistant bacteria. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics, suggesting potential for development into new antimicrobial therapies .
Comparison with Similar Compounds
Key Differences:
Core Heterocycle : The target compound’s benzothiazole core differs from triazoles in [7–9], which lack aromatic nitrogen-rich systems. Benzothiazoles often exhibit enhanced π-π stacking and kinase affinity compared to triazoles .
Substituents: The dimethylamino propyl group in the target compound improves water solubility (as hydrochloride) versus the hydrophobic difluorophenyl groups in [7–9].
Spectral Data : The target’s benzamide C=O (IR: ~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides [4–6], whereas triazoles [7–9] lack this band, confirming cyclization .
Hypothesized Bioactivity
- Triazoles [7–9]: These compounds may exhibit lower cellular permeability due to the absence of ionizable groups (e.g., dimethylamino), limiting their pharmacological utility .
Research Implications
- Enhanced solubility via the hydrochloride salt.
- Improved target binding from the tetrahydroquinoline sulfonyl group. Further studies should prioritize kinase inhibition assays and comparative ADMET profiling with triazole derivatives .
Preparation Methods
Synthesis of the 5,7-Dimethyl-1,3-Benzothiazole Core
The benzothiazole moiety serves as the foundational scaffold for this compound. Its synthesis typically begins with the cyclization of 2-amino-4,6-dimethylthiophenol 1 with carbon disulfide in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or iodine (I₂) . This reaction proceeds via the formation of a thioamide intermediate, which undergoes intramolecular cyclization under acidic conditions (e.g., HCl/EtOH) to yield 2-amino-5,7-dimethyl-1,3-benzothiazole 2 (Table 1).
Table 1: Reaction Conditions for Benzothiazole Core Synthesis
| Reactant | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-Amino-4,6-dimethylthiophenol | CS₂, H₂O₂, HCl/EtOH, 80°C, 6 hr | 78–85 | |
| 2-Amino-4,6-dimethylthiophenol | CS₂, I₂, DMF, 120°C, 8 hr | 82–88 |
The choice of oxidizing agent significantly impacts yield and purity. Iodine in dimethylformamide (DMF) at elevated temperatures (120°C) enhances reaction efficiency compared to H₂O₂, albeit with higher costs . Post-synthesis purification via recrystallization in ethanol-water mixtures ensures >95% purity.
| Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|---|
| 2 | 3 | K₂CO₃ | MeCN | 82 | 12 | 70–75 |
| 2 | 3 | Et₃N | THF | 65 | 18 | 65–68 |
The use of K₂CO₃ in MeCN maximizes regioselectivity, minimizing N-oxide byproducts . Alternatively, triethylamine (Et₃N) in tetrahydrofuran (THF) at lower temperatures (65°C) reduces side reactions but extends reaction time .
Sulfonation and Tetrahydroquinoline Moiety Incorporation
The tetrahydroquinoline-sulfonyl group is introduced via sulfonation of 1,2,3,4-tetrahydroquinoline 5 . Treatment with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C generates 1-sulfonyl chloride-1,2,3,4-tetrahydroquinoline 6 , which is subsequently coupled with 4-carboxybenzamide 7 (Table 3) .
Table 3: Sulfonation and Coupling Conditions
| Step | Reactants | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| Sulfonation | 5 + ClSO₃H | DCM, 0–5°C, 2 hr | 90–92 |
| Coupling | 6 + 7 | Et₃N, DCM, rt, 4 hr | 85–88 |
The sulfonyl chloride intermediate 6 reacts with 4-carboxybenzamide 7 under mild conditions (room temperature, Et₃N) to form 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide 8 .
Final Coupling and Hydrochloride Salt Formation
The penultimate step involves coupling 4 with 8 using a carbodiimide-based coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. This yields the free base 9 , which is treated with hydrochloric acid (HCl) in anhydrous diethyl ether to form the hydrochloride salt 10 (Table 4) .
Table 4: Final Coupling and Salt Formation
| Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|
| 4 + 8 + EDC/HOBt | DCM, rt, 24 hr | 75–80 |
| 9 + HCl | Et₂O, 0°C, 1 hr | 95–98 |
Industrial-Scale Production Considerations
Large-scale synthesis necessitates continuous flow reactors for sulfonation and coupling steps to enhance reproducibility . Purification via high-performance liquid chromatography (HPLC) ensures pharmaceutical-grade purity (>99%), while spray drying optimizes salt formation kinetics .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via sequential amide coupling and sulfonylation. For example:
- Step 1 : React 5,7-dimethyl-1,3-benzothiazol-2-amine with 3-(dimethylamino)propyl chloride in dry dichloromethane (DCM) using triethylamine (EtN) as a base to form the secondary amine intermediate .
- Step 2 : Sulfonylate the intermediate with 1,2,3,4-tetrahydroquinoline-1-sulfonyl chloride under inert conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product .
- Optimization : Use Design of Experiments (DoE) to vary parameters (e.g., solvent polarity, temperature, stoichiometry). Bayesian optimization algorithms have proven effective in similar multi-step syntheses to maximize yield .
Q. How should researchers confirm structural integrity post-synthesis?
- Methodological Answer :
- 1H/13C NMR : Key signals include the benzothiazole proton (δ 7.8–8.2 ppm, aromatic), dimethylamino group (δ 2.2–2.5 ppm, singlet), and tetrahydroquinoline sulfonyl moiety (δ 1.5–3.0 ppm, multiplet) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm deviation from theoretical values .
- X-ray Crystallography : For absolute configuration verification, single-crystal diffraction (e.g., orthorhombic P222 space group) resolves bond lengths and angles .
Q. What protocols assess solubility and stability under varying conditions?
- Methodological Answer :
- Solubility : Use shake-flask method in buffered solutions (pH 1–10) and polar aprotic solvents (e.g., DMSO). Solubility >10 mg/mL in DMSO is typical for analogs .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed sulfonamide) indicate pH-dependent instability .
Advanced Research Questions
Q. How can DoE principles optimize multi-step synthesis?
- Methodological Answer :
- Factor Screening : Use fractional factorial designs to identify critical parameters (e.g., reaction time, catalyst loading). For amide coupling, EtN concentration and DCM volume are key .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) models non-linear relationships. Example: Optimize sulfonylation yield (target >85%) by adjusting temperature (60–100°C) and molar ratio (1:1.2–1:1.5) .
- Contradiction Resolution : If intermediates precipitate prematurely (e.g., in step 1), adjust solvent polarity (e.g., DMF instead of DCM) .
Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data?
- Methodological Answer :
- Metabolic Stability : Use liver microsome assays (human/rat) to identify rapid Phase I oxidation of the dimethylamino group, which reduces in vivo efficacy .
- Prodrug Design : Mask polar groups (e.g., tert-butyl carbamate protection) to enhance bioavailability. Revert to active form via esterase cleavage .
- PK/PD Modeling : Correlate plasma concentration-time profiles (AUC, C) with target engagement (e.g., enzyme inhibition IC) to refine dosing regimens .
Q. Which computational methods predict biological target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). Prioritize poses with ΔG < −8 kcal/mol .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR Models : Train on analogs with known IC values. Descriptors like LogP and polar surface area predict activity cliffs .
Data Contradiction Analysis
Q. How to address conflicting NMR and HRMS data during characterization?
- Methodological Answer :
- Scenario : Observed HRMS matches theoretical mass, but NMR shows extra peaks.
- Root Cause : By-products (e.g., unreacted starting material or regioisomers).
- Resolution :
Re-purify using preparative HPLC (C18 column, acetonitrile/water gradient).
Re-run NMR with N-labeled reagents to distinguish overlapping signals .
Compare with published spectra of structurally related benzothiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
